3'-Chloro-3,4'-dimethyl-1-piperidinecarboxanilide
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Overview
Description
3’-Chloro-3,4’-dimethyl-1-piperidinecarboxanilide is a chemical compound with the molecular formula C14H19ClN2O and a molecular weight of 266.773 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3,4’-dimethyl-1-piperidinecarboxanilide typically involves the reaction of 3,4-dimethylpiperidine with a chloroaniline derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-3,4’-dimethyl-1-piperidinecarboxanilide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative .
Scientific Research Applications
3’-Chloro-3,4’-dimethyl-1-piperidinecarboxanilide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3’-Chloro-3,4’-dimethyl-1-piperidinecarboxanilide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect neurotransmitter systems and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(3,5-dimethyl-1-piperidinyl)aniline: This compound has a similar structure but differs in the position of the chloro and methyl groups.
4-(4-Methylpiperidin-1-yl)aniline: This compound has a similar piperidine ring but differs in the substituents attached to the ring.
Uniqueness
3’-Chloro-3,4’-dimethyl-1-piperidinecarboxanilide is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
CAS No. |
60465-05-6 |
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Molecular Formula |
C14H19ClN2O |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C14H19ClN2O/c1-10-4-3-7-17(9-10)14(18)16-12-6-5-11(2)13(15)8-12/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,18) |
InChI Key |
PJRZIARRIQVSQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC(=C(C=C2)C)Cl |
Origin of Product |
United States |
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